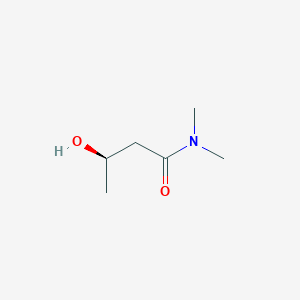

Butanamide, 3-hydroxy-N,N-dimethyl-, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butanamide, 3-hydroxy-N,N-dimethyl-, ®-” is a chemical compound with the molecular formula C6H13NO2 . It is also known by its CAS number 57270-73-2 .

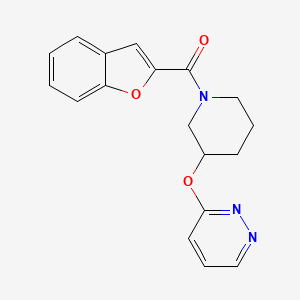

Molecular Structure Analysis

The molecular structure of “Butanamide, 3-hydroxy-N,N-dimethyl-, ®-” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is approximately 131.17 Da .

Physical And Chemical Properties Analysis

The predicted boiling point of “Butanamide, 3-hydroxy-N,N-dimethyl-, ®-” is 227.9±23.0 °C, and its predicted density is 1.010±0.06 g/cm3 . The predicted pKa value, which indicates the acidity or basicity of the compound, is 14.51±0.20 .

Scientific Research Applications

Hydroxyl Group Protection

Butanamide derivatives are essential in the chemical protection of hydroxyl groups, a fundamental process in organic synthesis. This approach facilitates the selective modification of molecules, which is crucial for the synthesis of complex organic compounds, including pharmaceuticals and natural products. The development of chemical agents like dimethyl-tert-butylsilyl for hydroxyl protection combines stability under various conditions with susceptibility to specific removal agents. The ethers derived from this process are stable in water, alcohol, and against hydrogenolysis and mild chemical reduction, making them highly useful in synthetic chemistry, particularly in the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972).

Reaction Kinetics and Mechanism Studies

Butanamide derivatives are instrumental in understanding the kinetics and mechanisms of chemical reactions. For instance, the study of urethane reaction kinetics involving butanediol derivatives has provided valuable insights into reaction rates, activation energy, enthalpy, and entropy. These parameters are crucial for revealing the underlying mechanisms of chemical reactions, thereby enabling the optimization of industrial processes and the development of new synthetic methodologies (Peng Yang, 2012).

Photoreactions in Organic Synthesis

The photoreactions of N,N-dimethylpyruvamide, a compound related to butanamide, in various solvents have been extensively studied to understand the photophysical and photochemical properties of these molecules. Such studies contribute to the development of photo-induced synthetic processes, offering a green alternative to traditional synthesis methods by utilizing light as a clean energy source. The formation of different products through these reactions highlights the versatility of butanamide derivatives in organic synthesis (K. Shima et al., 1984).

Metal Ion Extraction and Separation

Research has also explored the use of N,N-dialkyl butanamide derivatives in the extraction of metal ions, such as thorium, from aqueous solutions into ionic liquids. This process is significant for the purification and recycling of valuable metals from ores and waste streams. The high extraction efficiency and the ability to selectively strip metal ions using supercritical carbon dioxide demonstrate the potential of butanamide derivatives in enhancing the sustainability and efficiency of metal recovery processes (A. Rao & B. S. Tomar, 2016).

Properties

IUPAC Name |

(3R)-3-hydroxy-N,N-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(8)4-6(9)7(2)3/h5,8H,4H2,1-3H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHICCAZEETWRET-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89209-16-5 |

Source

|

| Record name | (3R)-3-hydroxy-N,N-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679998.png)

![6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2680006.png)

![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)

![1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680010.png)

![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)

![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)